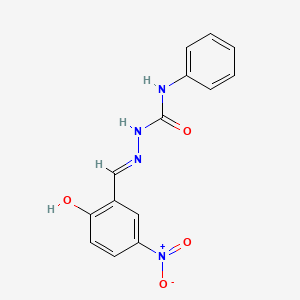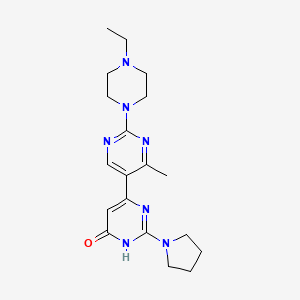![molecular formula C13H15N3O3S B6118409 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6118409.png)
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in regulating cell growth, differentiation, and survival. PD184352 has been extensively studied for its potential use in cancer therapy and other diseases.
Mechanism of Action
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by inhibiting the activity of the MEK1/2 proteins, which are upstream of the ERK pathway. MEK1/2 proteins activate the ERK pathway, which leads to cell growth and survival. By inhibiting MEK1/2, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone blocks the ERK pathway and prevents cell growth and survival.
Biochemical and Physiological Effects:
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been shown to have anti-inflammatory effects and reduce the production of cytokines, which are involved in inflammation.
Advantages and Limitations for Lab Experiments
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro experiments. It is also highly selective for the MEK1/2 proteins, which reduces the risk of off-target effects. However, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo experiments.
Future Directions
There are several future directions for research on 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone. One direction is to study its potential use in combination therapy with other cancer drugs. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to enhance the effectiveness of other cancer drugs, such as vemurafenib and trametinib. Another direction is to study its potential use in treating other diseases, such as Alzheimer's disease and heart disease. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been shown to have neuroprotective effects and reduce cardiac hypertrophy in animal models. Finally, further research is needed to optimize the synthesis and formulation of 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone for use in clinical trials.
Synthesis Methods
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-methoxyphenylacetic acid with thioacetic acid, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone. Another method involves the reaction of 4-methoxyphenylacetic acid with 2-mercaptoethanol, followed by the reaction with 2-bromoethylamine and 6-amino-4(1H)-pyrimidinone.
Scientific Research Applications
6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cells, including melanoma, lung cancer, breast cancer, and pancreatic cancer. 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone works by blocking the ERK pathway, which is often overactive in cancer cells. In addition to cancer therapy, 6-amino-2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and heart disease.
properties
IUPAC Name |
4-amino-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-9-2-4-10(5-3-9)19-6-7-20-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRJSYHQFMKDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)
![N-benzyl-1'-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6118332.png)

![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![3,5-dimethyl-N,2-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6118350.png)
![2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6118355.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![1-{4-[(allylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6118371.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)
![1'-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,4'-bipiperidin-3-ol](/img/structure/B6118389.png)
![N-[1-(2-chlorophenyl)ethyl]-5-[(2,6-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6118397.png)
